7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Biological Activity
7-Ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a furan ring and a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C23H22N2O4 with a molecular weight of 390.4 g/mol. The compound's structure includes various functional groups that may influence its biological activity. The IUPAC name is 7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.
Property | Value |
---|---|
Molecular Formula | C23H22N2O4 |
Molecular Weight | 390.4 g/mol |
IUPAC Name | 7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI Key | RWFBLRXAVJDUKE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and controlled conditions to achieve high yields. Common methods include:
- Oxidation : Using potassium permanganate to form oxides.
- Reduction : Employing sodium borohydride to create reduced derivatives.
- Substitution : Reactions where functional groups are replaced by other groups.
Antimicrobial Properties
Research indicates that derivatives of similar nitrogen-based heterocycles exhibit significant antibacterial activity. For example, compounds with structural similarities have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. Specifically:
- Antibacterial Activity : The compound's structural features suggest potential antibacterial properties comparable to known antibiotics like ciprofloxacin .
Anticancer Potential
Studies on related pyrazolo compounds suggest that they may possess anticancer properties. The mechanism often involves the modulation of specific cellular pathways through interaction with enzymes or receptors involved in cancer progression.
Case Studies
A review of various studies highlights the promising biological activities of similar compounds:
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against E. coli, S. aureus, and B. subtilis. The results indicated that certain derivatives exhibited superior activity due to the presence of electron-donating groups .
- Antiviral Activity : Research has identified N-heterocycles as potential antiviral agents, showcasing their ability to inhibit viral replication in cell cultures .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : Targeting specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : Affecting receptor activity linked to various biological processes.
Properties
IUPAC Name |
7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-27-20-7-4-6-17-19-14-18(15-9-11-16(26-2)12-10-15)24-25(19)23(29-22(17)20)21-8-5-13-28-21/h4-13,19,23H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGUYWZGWINNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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